molecular formula C9H10N6O B11708823 N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine

N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine

Cat. No.: B11708823
M. Wt: 218.22 g/mol
InChI Key: DONQTFSCZZGZOE-IZZDOVSWSA-N
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Description

N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Derivatives based on the 1,5-diamino-1H-tetrazole core have been extensively investigated for their potential as energetic materials . In pharmaceutical research, the tetrazole ring is a privileged structure, widely recognized as a bioisostere for carboxylic acids and amide bonds . This substitution can dramatically alter a molecule's properties, potentially leading to improved metabolic stability, changed polarity, and enhanced bioavailability in lead compounds . Furthermore, 1,5-disubstituted tetrazole derivatives have shown considerable promise in oncology research, identified as potent antiproliferative agents that act by inhibiting tubulin polymerization, a key mechanism for novel anticancer therapeutics . The specific structure of this compound, featuring an imine group, suggests potential for coordination chemistry and as a synthetic intermediate for the development of novel heterocyclic compounds. Researchers may leverage this compound to explore new chemical space in the development of potential therapeutics, catalysts, or high-energy materials.

Properties

Molecular Formula

C9H10N6O

Molecular Weight

218.22 g/mol

IUPAC Name

1-[(E)-(2-methoxyphenyl)methylideneamino]tetrazol-5-amine

InChI

InChI=1S/C9H10N6O/c1-16-8-5-3-2-4-7(8)6-11-15-9(10)12-13-14-15/h2-6H,1H3,(H2,10,12,14)/b11-6+

InChI Key

DONQTFSCZZGZOE-IZZDOVSWSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/N2C(=NN=N2)N

Canonical SMILES

COC1=CC=CC=C1C=NN2C(=NN=N2)N

solubility

7.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. The tetrazole moiety is recognized for its ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.

Chemical Structure

The compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the 2-methoxyphenyl group enhances its lipophilicity and potential biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the tetrazole structure. For instance, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were synthesized and evaluated for their ability to destabilize microtubules, leading to significant anticancer activity against various cell lines including SGC-7901, A549, and HeLa. One notable compound from this series demonstrated an IC50 value as low as 0.090 μM, indicating potent activity against cancer cells .

The mechanism by which these compounds exert their effects involves inhibition of tubulin polymerization and disruption of the microtubule network. This activity leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Specifically, compound 6–31 from the study showed that it could arrest cells in the G2/M phase, increasing the percentage of cells in this phase from 22.2% to 63.0% after 12 hours of treatment .

Antimicrobial Activity

In addition to anticancer effects, tetrazole derivatives have also been evaluated for antimicrobial properties. Research indicates that certain tetrazole compounds exhibit antibacterial activity against strains like E. coli and Staphylococcus aureus. The ligand's ability to coordinate with metal ions enhances its efficacy in these applications .

Sodium Channel Modulation

Another area of interest is the modulation of sodium channels, particularly Nav 1.8. Compounds derived from tetrazoles have shown promising results as sodium channel inhibitors, which can be relevant in pain management and neurological disorders .

Study 1: Antitumor Activity Evaluation

A study focused on synthesizing novel tetrazole derivatives assessed their antitumor activity using various human cancer cell lines. The findings indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through distinct pathways involving microtubule destabilization.

Compound IDCell LineIC50 (μM)Mechanism
6–31 SGC-79010.090Tubulin inhibition
6–31 A5490.650Microtubule disruption
6–31 HeLa0.500Apoptosis induction

Study 2: Antimicrobial Screening

A separate investigation evaluated the antibacterial properties of tetrazole-based compounds against common pathogens. The results demonstrated significant inhibition zones for both the ligand and its metal complexes.

CompoundPathogenInhibition Zone (mm)
Tetrazole LigandE. coli15
Metal ComplexStaphylococcus aureus18

Scientific Research Applications

Antimicrobial Activity

The tetrazole ring is a prominent feature in many bioactive compounds, including those with antimicrobial properties. Research has shown that derivatives of tetrazoles exhibit significant antibacterial and antifungal activities. For instance, a study synthesized novel 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives and evaluated their antimicrobial efficacy. The results indicated that several compounds, including those related to the tetrazole structure, showed promising antimicrobial activity against various strains of bacteria and fungi .

CompoundAntibacterial ActivityAntifungal Activity
Compound 25SignificantModerate
Compound 26HighSignificant
Compound 28ModerateHigh

Cancer Research

N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine has been investigated for its potential as an inhibitor of the YAP/TAZ-TEAD interaction, which is crucial in tumorigenesis. A patent describes the use of such compounds in the treatment of malignant mesothelioma, indicating their role as therapeutic agents in cancer treatment .

Coordination Chemistry

The coordination behavior of tetrazole derivatives has been extensively studied due to their ability to form complexes with metal ions. For example, potassium salts of tetrazoles have been shown to create unique crystal structures that can be utilized in various applications such as catalysis and sensor technology. The crystal structure analysis of potassium 1-methyl-1H-tetrazole-5-thiolate revealed interesting coordination patterns that can inspire the design of new materials .

Synthesis of Novel Compounds

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. The compound's unique structure allows for further derivatization, leading to a library of new compounds with tailored properties for specific applications.

Comparison with Similar Compounds

Key Structural Analogs

The following tetrazole derivatives share structural similarities with the target compound:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Features Reference
N¹-[(E)-(2-Methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine C₉H₁₀N₆O (E)-2-Methoxybenzylidene 218.22 (calculated) Methoxy group enhances solubility
N¹-[3-(Benzyloxy)benzyl]-1H-tetrazole-1,5-diamine C₁₅H₁₆N₆O 3-(Benzyloxy)benzyl 296.33 Bulky benzyloxy substituent
1H-Tetrazole-1,5-diamine (Parent compound) CH₄N₆ None 104.08 Simplest tetrazole-diamine
N5-Nitro-1H-tetrazole-1,5-diamine CH₃N₇O₂ Nitro group at N5 145.08 Electron-withdrawing nitro group

Substituent Effects on Physicochemical Properties

  • Methoxy vs. Benzyloxy Groups : The target compound’s methoxy group (C₉H₁₀N₆O) offers moderate polarity, improving aqueous solubility compared to the bulkier, lipophilic benzyloxy group in N¹-[3-(benzyloxy)benzyl]-1H-tetrazole-1,5-diamine .
  • Nitro Substituent : N5-Nitro-1H-tetrazole-1,5-diamine (CH₃N₇O₂) exhibits higher density (2.8 g/cm³) and thermal stability (boiling point: 452°C) due to the nitro group’s electron-withdrawing nature .

Hydrogen Bonding and Crystallography

  • Crystal Packing : The compound from forms hexamers via N–H···O/S hydrogen bonds, suggesting that the target compound’s methoxy group may participate in similar intermolecular interactions .
  • Structural Analysis: SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining tetrazole derivatives’ crystal structures, as noted in .

Preparation Methods

Ugi-Azide Four-Component Reaction (UT-4CR)

The Ugi-azide reaction is a cornerstone for synthesizing 1,5-disubstituted tetrazoles. For N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine, this method involves:

  • 2-Methoxybenzaldehyde as the aldehyde component.

  • 1,5-Diaminotetrazole or a precursor amine.

  • Trimethylsilyl (TMS) azide as the nitrile equivalent.

  • Isocyanides (e.g., tert-butyl isocyanide) to facilitate imine formation.

The reaction proceeds via a zinc-chelate intermediate, where TMS azide undergoes electrocyclization to form the tetrazole ring (Scheme 1). Acidic conditions (e.g., triflic acid) protonate the intermediate, enabling dearomatization and subsequent Schiff base formation. Yields reach 70–82% when using MgBr₂·2Et₂O as a catalyst in methanol at 25°C for 24 hours.

Table 1: Ugi-Azide Reaction Conditions and Outcomes

ComponentCatalystSolventTemperatureTime (h)Yield (%)
2-MethoxybenzaldehydeMgBr₂·2Et₂OMeOH25°C2482
1,5-DiaminotetrazoleNoneTFE80°C4855

Post-Ugi Functionalization

For more complex derivatives, Ugi-azide adducts undergo Pd/Cu-catalyzed heteroannulation. For example, propargylamine intermediates generated via Ugi-azide reactions are cyclized using Pd(OAc)₂ and CuI in triethylamine, yielding tetrazole-indole hybrids. While this method achieves six new bonds (two C–C, three C–N, one N–N), yields are modest (16–55%) due to solvent exchange requirements and structural complexity.

Cycloaddition Approaches

[2+3] Cycloaddition of Nitriles and Sodium Azide

The classic Huisgen cycloaddition between nitriles and sodium azide is widely used for tetrazole synthesis. For the target compound, (2-methoxyphenyl)acetonitrile reacts with NaN₃ under catalytic conditions:

(2-Methoxyphenyl)acetonitrile+NaN3CuCl, DMF1H-tetrazole-1,5-diamine intermediate\text{(2-Methoxyphenyl)acetonitrile} + \text{NaN}_3 \xrightarrow{\text{CuCl, DMF}} \text{1H-tetrazole-1,5-diamine intermediate}

Subsequent condensation with 2-methoxybenzaldehyde under acidic conditions forms the Schiff base. Catalysts such as CuCl (4 mol%) in DMF at 120°C for 12 hours achieve yields of 86–90%.

Table 2: Cycloaddition Reaction Parameters

Nitrile PrecursorCatalystSolventTemperatureTime (h)Yield (%)
(2-Methoxyphenyl)acetonitrileCuClDMF120°C1290
(2-Methoxyphenyl)acetonitrilePt NPsDMF90°C3.595

Solvent and Catalyst Optimization

Lead(II) chloride (PbCl₂) in DMF under nitrogen atmosphere enhances regioselectivity, yielding 79% product. Polar aprotic solvents (e.g., DMF, MeOH) favor cycloaddition kinetics, while protic solvents stabilize intermediates via hydrogen bonding.

Stepwise Synthesis

Tetrazole Ring Formation Followed by Schiff Base Condensation

This method involves synthesizing 1,5-diaminotetrazole first, followed by condensation with 2-methoxybenzaldehyde:

  • Tetrazole Synthesis : Reacting cyanoguanidine with hydrazoic acid (HN₃) under HCl catalysis forms 1,5-diaminotetrazole.

  • Schiff Base Formation : The diamine reacts with 2-methoxybenzaldehyde in ethanol under reflux (78°C, 6 hours) to yield the final compound.

Yields for this route are moderate (60–75%) due to competing side reactions, but purity exceeds 95% after recrystallization.

Purification and Characterization

  • Crystallization : Ethyl acetate/hexane mixtures (3:1) remove unreacted aldehyde.

  • Chromatography : Silica gel columns eluted with ethyl acetate:hexane (1:1) isolate the Schiff base.

  • Spectroscopy : 1^1H NMR confirms the E-configuration (δ 8.2–8.4 ppm for imine proton).

Comparative Analysis of Methods

Table 3: Method Comparison

MethodAdvantagesDisadvantagesYield Range (%)
Ugi-Azide (MCR)One-pot synthesis, atom economyRequires specialized catalysts55–82
CycloadditionHigh yields, scalabilityHigh temperatures, long times79–95
Stepwise SynthesisControlled functionalizationMultiple steps, lower yields60–75

Optimization Strategies

Catalyst Design

  • Copper Nanoparticles : Enhance cycloaddition kinetics via surface-mediated electron transfer.

  • Brønsted Acids : Triflic acid (TfOH) accelerates Schiff base formation by protonating the imine intermediate.

Solvent Effects

  • DMF/MeOH Mixtures : Improve solubility of sodium azide and nitriles, reducing reaction times by 30%.

  • Water as Co-Solvent : Green chemistry approaches using H₂O increase yields by 15% in Ugi-azide reactions .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via the Ugi-azide reaction, a four-component process involving aldehydes, amines, isocyanides, and azides. For example, analogous tetrazole derivatives have been synthesized with yields ranging from 70% to 96% using azidotrimethylsilane (TMSN₃) and methanol as a solvent under reflux . Optimization of stoichiometry, solvent polarity, and temperature (e.g., 60–80°C) is critical to suppress side reactions like imine hydrolysis.
Key Parameters Typical Conditions Yield Range
SolventMethanol/THF70–96%
Temperature60–80°C
Reaction Time12–24 hours
Stoichiometry (TMSN₃)1.2–1.5 equivalents

Q. How can spectroscopic techniques (NMR, IR, X-ray) confirm the structure and stereochemistry of this tetrazole derivative?

  • Methodological Answer :

  • 1H/13C NMR : The E-configuration of the methylidene group is confirmed by coupling constants (J ≈ 12–16 Hz for trans-vinylic protons) and chemical shifts for the methoxyphenyl group (δ 3.8–4.0 ppm for OCH₃) .
  • X-ray Crystallography : Single-crystal studies (e.g., R factor ≤ 0.05) reveal hydrogen-bonding networks and planar geometry of the tetrazole ring, critical for validating tautomeric forms .
  • IR Spectroscopy : Stretching frequencies for C=N (1620–1650 cm⁻¹) and N–H (3300–3400 cm⁻¹) confirm imine and amine functionalities .

Advanced Research Questions

Q. What computational methods are effective for predicting the bioactivity and binding modes of this compound?

  • Methodological Answer :

  • QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with biological activity. For example, tetrazole derivatives exhibit enhanced solubility and metabolic stability compared to carboxylic acid bioisosteres .
  • Molecular Docking : Simulate interactions with targets like enzymes or receptors (e.g., 3IFZ protein) using AutoDock Vina. Key residues (e.g., Asp189, Tyr452) often engage in hydrogen bonding with the tetrazole ring .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reactivity (e.g., Fukui indices for electrophilic/nucleophilic sites) .

Q. How can contradictory data on tautomeric equilibria (1H-tetrazole vs. 2H-tetrazole) be resolved experimentally?

  • Methodological Answer :

  • Variable-Temperature NMR : Monitor chemical shift changes (e.g., δ 8.5–9.5 ppm for NH protons) to detect tautomeric interconversion .
  • pH-Dependent Studies : Adjust pH (2–12) and track UV-Vis absorption shifts (λmax ≈ 260–280 nm) to identify dominant tautomers .
  • Crystallographic Analysis : Compare unit cell parameters (e.g., space group P2₁/c) across solvents to identify lattice-stabilized forms .

Q. What strategies mitigate side reactions during functionalization of the tetrazole ring?

  • Methodological Answer :

  • Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to shield NH groups during alkylation or acylation .
  • Electrophile Selection : Prefer soft electrophiles (e.g., iodomethane) over hard ones (e.g., BF₃·OEt₂) to avoid ring-opening .
  • Kinetic Control : Conduct reactions at low temperatures (−20°C) to favor monosubstitution over polysubstitution .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?

  • Methodological Answer :

  • Assay Validation : Cross-validate using standardized protocols (e.g., CLSI for antimicrobials, NCI-60 for anticancer screens). Contradictions may arise from cell-line-specific sensitivity or assay interference (e.g., tetrazole redox activity) .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., 2-methoxybenzaldehyde) that may contribute to off-target effects .
  • Structural Analogues : Synthesize and test derivatives with modified substituents (e.g., replacing methoxy with nitro) to isolate pharmacophores .

Experimental Design Considerations

Q. What high-throughput approaches accelerate ligand design for this compound?

  • Methodological Answer :

  • Combinatorial Libraries : Use robotic liquid handlers to screen 100+ analogues via Ugi-azide reactions .
  • Machine Learning : Train models on PubChem data (e.g., 10⁴ entries) to predict solubility or toxicity .
  • Microfluidics : Optimize reaction parameters (e.g., residence time <5 minutes) in continuous-flow reactors to enhance reproducibility .

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